molecular formula C12H14N2O3 B562780 5-(4'-Methoxybenzyl)-5-methylhydantoin CAS No. 13500-24-8

5-(4'-Methoxybenzyl)-5-methylhydantoin

Cat. No.: B562780
CAS No.: 13500-24-8
M. Wt: 234.255
InChI Key: KWLVVXBHGRDQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4'-Methoxybenzyl)-5-methylhydantoin is a chemical compound with the molecular formula C12H14N2O3 It is known for its unique structure, which includes a methoxyphenyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin typically involves the condensation reaction between 4-methoxybenzylamine and methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-(4'-Methoxybenzyl)-5-methylhydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4'-Methoxybenzyl)-5-methylhydantoin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4'-Methoxybenzyl)-5-methylhydantoin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biological processes, including inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 4-(((4-Methoxyphenyl)amino)methyl)-2-Methoxy-5-methylphenol

Uniqueness

5-(4'-Methoxybenzyl)-5-methylhydantoin is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(10(15)13-11(16)14-12)7-8-3-5-9(17-2)6-4-8/h3-6H,7H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLVVXBHGRDQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662078
Record name 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13500-24-8
Record name 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.